Fluorescence Quenching in Oligonucleotides: A Direct Comparison with Purin-2-amine
When incorporated into oligonucleotides, the nucleoside of 1H-pyrazolo[3,4-d]pyrimidin-6-amine exhibits drastically different fluorescent properties compared to the nucleoside of its close analog, purin-2-amine (2-aminopurine). This difference is critical for applications where background fluorescence must be minimized [1].
| Evidence Dimension | Fluorescence quenching in single-stranded and duplex DNA |
|---|---|
| Target Compound Data | >95% quenching of fluorescence |
| Comparator Or Baseline | Purin-2-amine (2-aminopurine) nucleoside, which exhibits strong fluorescence |
| Quantified Difference | Fluorescence is quenched by over 95% for the target compound, representing a >20-fold reduction compared to the strongly fluorescent purin-2-amine analog. |
| Conditions | Single-stranded and duplex DNA oligonucleotides; fluorescence spectroscopy. |
Why This Matters
This high degree of quenching allows the 1H-pyrazolo[3,4-d]pyrimidin-6-amine scaffold to be used as a 'dark' probe or a structural mimic of adenine without introducing significant background fluorescence, a key advantage for certain biophysical assays like melting curve analysis.
- [1] Seela, F., & Becher, G. (2000). Synthesis, base pairing, and fluorescence properties of oligonucleotides containing 1H-pyrazolo[3,4-d]pyrimidin-6-amine (8-aza-7-deazapurin-2-amine) as an analogue of purin-2-amine. Helvetica Chimica Acta, 83(5), 928-942. View Source
